AB-CHMINACA metabolite M4-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

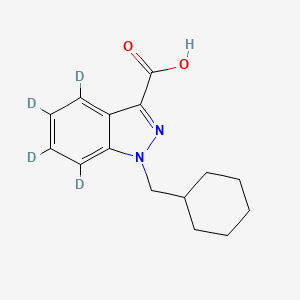

IUPAC Name |

1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXHKIOGZJHOPD-DOGSKSIHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)O)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346766 |

Source

|

| Record name | 1‐(Cyclohexylmethyl)(2H4)‐1H‐indazole‐3‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AB-CHMINACA Metabolite M4-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Understanding its metabolism is crucial for developing accurate analytical methods for its detection in biological samples. This technical guide focuses on AB-CHMINACA metabolite M4-d4, a deuterated analog of the major carboxylated metabolite of AB-CHMINACA. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for the quantification of AB-CHMINACA metabolite M4 by mass spectrometry-based techniques. This document provides a comprehensive overview of its properties, analytical methodologies, and the metabolic pathway of its parent compound.

Core Compound Details

This compound is an analytical reference material.[1] It is the deuterated form of AB-CHMINACA metabolite M4, a product of the enzymatic hydrolysis of the terminal amide of the parent compound, AB-CHMINACA.[2][3]

| Property | Value | Reference |

| Formal Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [1] |

| CAS Number | 2703812-37-5 | [1] |

| Molecular Formula | C₁₅H₁₄D₄N₂O₂ | [1] |

| Formula Weight | 262.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid | [1] |

Quantitative Analytical Data

The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variations during sample preparation and analysis.

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 263.17 | [2] |

| Product Ion (m/z) | 245.2 | [2] |

| Limit of Quantification (LOQ) for AB-CHMINACA M4 | 0.5 ng/mL | [2] |

Metabolic Pathway of AB-CHMINACA

AB-CHMINACA undergoes extensive metabolism in the human body. The primary routes of metabolism involve oxidation by cytochrome P450 (CYP) enzymes and hydrolysis by amidases.[2][3] CYP3A4 is the main enzyme responsible for the hydroxylation of the cyclohexyl and methylpropyl moieties.[3] Amidase enzymes are responsible for the hydrolysis of the amide bond, leading to the formation of the carboxylated metabolite, AB-CHMINACA metabolite M4.[2][3]

References

An In-depth Technical Guide to 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid. As a deuterated analog of a potent class of synthetic cannabinoids, this compound is of significant interest for metabolic studies, pharmacokinetic research, and as an internal standard for analytical applications. This document details the structural properties, outlines a plausible synthetic route based on established methods for analogous compounds, and presents typical analytical data. Furthermore, it explores the compound's mechanism of action as a cannabinoid receptor agonist and provides a logical framework for its synthesis and potential signaling pathways through Graphviz visualizations.

Chemical Structure and Properties

1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is a synthetic derivative of indazole-3-carboxylic acid. The core structure consists of an indazole ring system, which is a bicyclic aromatic heterocycle, substituted at the 1-position with a deuterated cyclohexylmethyl group and at the 3-position with a carboxylic acid group. Deuteration, typically on the cyclohexyl ring, is a common strategy to alter the metabolic profile of a compound, often leading to a longer half-life by slowing down enzymatic degradation, particularly cytochrome P450-mediated oxidation.

Table 1: Physicochemical Properties of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| InChIKey | DVXHKIOGZJHOPD-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(CC1)Cn2c3ccccc3c(C(=O)O)n2 | [1] |

| IUPAC Name | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid |

Structural Elucidation

The chemical structure of the non-deuterated analog is well-established through various analytical techniques. The deuterated version, 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid, would be expected to have four deuterium atoms replacing hydrogen atoms on the cyclohexyl ring. The exact positions of deuteration would depend on the synthetic method employed. For the purpose of this guide, we will assume a general d4 substitution on the cyclohexyl moiety.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is not available in the cited literature, a general synthetic route can be proposed based on established methods for similar N-substituted indazole-3-carboxylic acids.[2][3][4][5] The synthesis would likely involve the alkylation of an indazole-3-carboxylate ester with a deuterated cyclohexylmethyl halide, followed by hydrolysis of the ester to the carboxylic acid.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Alkylation of Indazole-3-carboxylate Ester

-

To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indazole anion.

-

Add a solution of (bromomethyl)cyclohexane-d4 in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the deuterated ester intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylate ester in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the reaction mixture at room temperature or with heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid.

Analytical Data

Specific analytical data for 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is not publicly available. However, based on the analysis of structurally similar compounds, the expected data is summarized below.[6][7]

Table 2: Predicted Analytical Data

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic protons of the indazole ring (approx. 7.0-8.2 ppm). Methylene protons of the cyclohexylmethyl group (approx. 4.2-4.4 ppm). A broad multiplet for the cyclohexyl protons (approx. 0.9-1.9 ppm), with reduced integration due to deuteration. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). Aromatic carbons of the indazole ring (approx. 110-145 ppm). Methylene carbon of the cyclohexylmethyl group (approx. 50-55 ppm). Cyclohexyl carbons (approx. 25-40 ppm), potentially showing splitting due to C-D coupling. |

| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ ion corresponding to the molecular weight of the deuterated compound (approx. m/z 263.18). Characteristic fragmentation patterns would involve the loss of the cyclohexylmethyl group and cleavage of the indazole ring. |

Biological Activity and Signaling Pathways

Compounds of the 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide class, to which the carboxylic acid is a precursor and potential metabolite, are known to be potent agonists of the cannabinoid receptors, CB1 and CB2.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The activation of CB1 receptors, primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. CB2 receptors are predominantly found in the immune system and their activation is associated with anti-inflammatory and immunomodulatory effects.

Conclusion

1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid is a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its deuterated nature makes it particularly useful for studies requiring metabolic stabilization or for use as an internal standard. While specific experimental data for this compound is scarce, this guide provides a robust framework based on the known chemistry and pharmacology of closely related analogs. The provided hypothetical experimental protocols and predicted analytical data serve as a starting point for its synthesis and characterization. Further research is warranted to fully elucidate the specific properties and biological activity of this deuterated compound.

References

- 1. GSRS [precision.fda.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. diva-portal.org [diva-portal.org]

- 6. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of AB-CHMINACA M4-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of AB-CHMINACA M4-d4, a deuterated internal standard for the corresponding carboxylic acid metabolite (M4) of the potent synthetic cannabinoid, AB-CHMINACA. The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug metabolites in complex biological matrices using mass spectrometry-based methods. This document outlines a plausible synthetic pathway, detailed characterization methodologies, and presents relevant data in a structured format to support forensic, clinical, and research applications.

Introduction

AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Understanding its metabolism is crucial for toxicological analysis and monitoring of its use. One of the major metabolic pathways involves the enzymatic hydrolysis of the terminal amide of the L-valinamide moiety to form the corresponding carboxylic acid, 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, commonly referred to as AB-CHMINACA metabolite M4.[1][2]

For quantitative analysis of this metabolite in biological samples, the use of a deuterated internal standard is essential to correct for matrix effects and variations during sample preparation and analysis.[3][4] AB-CHMINACA M4-d4, or 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid, serves as an ideal internal standard for this purpose. This guide details its synthesis and analytical characterization.

Synthesis of AB-CHMINACA M4-d4

The synthesis of AB-CHMINACA M4-d4 can be approached through a multi-step process, starting with the deuteration of the indazole ring, followed by N-alkylation and subsequent functional group manipulations. The following is a proposed synthetic protocol based on established chemical principles for similar heterocyclic compounds.

Experimental Protocol: Proposed Synthesis

Step 1: Deuteration of 1H-Indazole-3-carboxylic acid

A plausible method for the deuteration of the indazole ring involves an acid-catalyzed hydrogen-deuterium exchange.

-

Materials: 1H-Indazole-3-carboxylic acid, Deuterated acetic acid (CD3CO2D), Deuterium oxide (D2O), Palladium on carbon (Pd/C, 10%).

-

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid in deuterated acetic acid, add a catalytic amount of 10% Pd/C.

-

The reaction mixture is stirred under a deuterium gas atmosphere at an elevated temperature (e.g., 80-100 °C) for 24-48 hours in a sealed vessel to facilitate hydrogen-deuterium exchange on the aromatic ring.

-

The reaction progress can be monitored by LC-MS to observe the incorporation of deuterium atoms.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1H-indazole-d4-3-carboxylic acid.

-

Step 2: N-Alkylation of 1H-Indazole-d4-3-carboxylic acid

The deuterated indazole-3-carboxylic acid is then alkylated at the N1 position.

-

Materials: 1H-Indazole-d4-3-carboxylic acid, (Bromomethyl)cyclohexane, Potassium carbonate (K2CO3), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1H-indazole-d4-3-carboxylic acid in anhydrous DMF.

-

Add potassium carbonate as a base, followed by the dropwise addition of (bromomethyl)cyclohexane.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield AB-CHMINACA M4-d4.

-

Characterization of AB-CHMINACA M4-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized AB-CHMINACA M4-d4. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [5] |

| CAS Number | 2703812-37-5 | [5] |

| Molecular Formula | C15H14D4N2O2 | [5] |

| Formula Weight | 262.3 g/mol | [5] |

| Purity | ≥98% | [5] |

| Appearance | A neat solid | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 2 years | [5] |

Experimental Protocols: Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the positions of deuterium incorporation.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Expected ¹H NMR Spectra: The ¹H NMR spectrum is expected to show signals corresponding to the cyclohexylmethyl and carboxylic acid protons. The signals for the aromatic protons on the indazole ring will be significantly diminished or absent, confirming successful deuteration.

-

Expected ¹³C NMR Spectra: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets with reduced intensity due to C-D coupling.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight, confirm the isotopic enrichment, and study the fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or injected into the LC system.

-

Expected Results:

-

Molecular Ion: The high-resolution mass spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of C15H15D4N2O2⁺. The isotopic pattern will confirm the presence of four deuterium atoms.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will be used to elucidate the fragmentation pattern. Key fragments are expected from the loss of the carboxylic acid group and cleavage of the cyclohexylmethyl side chain. The fragmentation of the deuterated indazole ring will produce characteristic ions with a mass shift of +4 amu compared to the non-deuterated analog.

-

Signaling Pathways and Experimental Workflows

AB-CHMINACA Metabolism

The metabolic conversion of AB-CHMINACA to its M4 metabolite is a critical pathway for its detoxification and elimination. This biotransformation is primarily mediated by amidase enzymes.

References

- 1. US7517990B2 - Method for deuteration of a heterocyclic ring - Google Patents [patents.google.com]

- 2. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ojp.gov [ojp.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Metabolic Pathways and Major Metabolites of AB-CHMINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. A thorough understanding of its metabolic fate is crucial for the development of reliable analytical methods for its detection in biological matrices, as well as for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the metabolism of AB-CHMINACA, detailing its primary metabolic pathways, major metabolites, and the experimental protocols used for their characterization.

Core Metabolic Pathways of AB-CHMINACA

The in vitro and in vivo metabolism of AB-CHMINACA is extensive and proceeds primarily through three main pathways: hydroxylation, amide hydrolysis, and glucuronidation.[1] These biotransformations are catalyzed by various enzymes, predominantly cytochrome P450 (CYP) and amidase enzymes.[1]

Phase I Metabolism

1. Hydroxylation: The most significant initial metabolic transformation is the hydroxylation of the AB-CHMINACA molecule, primarily mediated by CYP enzymes, with CYP3A4 being the most active isoform.[1] Hydroxylation occurs at multiple positions, leading to a variety of mono- and di-hydroxylated metabolites. The cyclohexyl ring is the most common site of hydroxylation.[1]

2. Amide Hydrolysis: Another critical metabolic route is the hydrolysis of the two amide bonds present in the AB-CHMINACA structure, a reaction catalyzed by amidase enzymes.[1] This leads to the formation of carboxylated metabolites.

3. N-Dealkylation: A minor metabolic pathway involves the N-dealkylation of the cyclohexylmethyl group.[1]

Phase II Metabolism

Following Phase I biotransformations, the resulting metabolites, particularly those with carboxyl and hydroxyl groups, can undergo Phase II conjugation reactions.

1. Glucuronidation: The primary Phase II reaction observed for AB-CHMINACA metabolites is glucuronidation, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion.[1]

Major Metabolites of AB-CHMINACA

Numerous metabolites of AB-CHMINACA have been identified in both in vitro and in vivo studies. The major metabolites are typically the result of hydroxylation and amide hydrolysis.

| Metabolite ID | Metabolite Name | Metabolic Pathway | Notes |

| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | Monohydroxylation | A major metabolite found in urine.[2] |

| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | Amide Hydrolysis | A major carboxylated metabolite resulting from the cleavage of the terminal amide bond.[2] |

| - | Dihydroxylated Metabolites | Dihydroxylation | Several isomers have been detected, indicating multiple hydroxylation sites on the molecule.[1] |

| - | Glucuronidated Metabolites | Glucuronidation | Conjugates of both hydroxylated and carboxylated metabolites have been identified.[1] |

Quantitative Data

The concentrations of AB-CHMINACA metabolites can vary significantly depending on the individual, dosage, and time of sample collection. The following table summarizes quantitative data from a study analyzing a urine specimen from an abuser.[2]

| Metabolite | Concentration (ng/mL) |

| M1 | 52.8 ± 3.44 |

| M3 | 41.3 ± 5.04 |

Experimental Protocols

The identification and quantification of AB-CHMINACA and its metabolites are primarily achieved through in vitro metabolism studies and analysis of biological samples using advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to investigate the CYP-mediated metabolism of AB-CHMINACA.

1. Incubation Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Pooled human liver microsomes (final concentration ~0.5-1 mg/mL)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

MgCl₂ (e.g., 3 mM)

-

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.[3]

2. Reaction Initiation:

-

Add AB-CHMINACA (dissolved in a suitable solvent like methanol or acetonitrile to a final concentration of e.g., 1 µM).[3]

-

Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).[3]

3. Incubation:

-

Incubate the mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).[4]

4. Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ice-cold acetonitrile). This also serves to precipitate the proteins.[4]

5. Sample Processing:

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis by LC-MS/MS or LC-QTOF-MS.

Sample Preparation for Urine Analysis

Several methods can be employed for the extraction of AB-CHMINACA metabolites from urine, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS).[2][5][6]

Solid-Phase Extraction (SPE) Protocol Example:

-

Enzymatic Hydrolysis: To detect glucuronidated metabolites, urine samples are often pre-treated with β-glucuronidase.[7]

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water or a buffer.[8]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.[8]

-

Elution: Elute the analytes of interest with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with additives).[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

Analytical Methodology: LC-QTOF-MS

High-resolution mass spectrometry is a powerful tool for the identification of unknown metabolites.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids and their metabolites.[7]

-

Mobile Phase: A gradient elution with a binary solvent system, typically consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[7]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[7]

-

Acquisition Mode: Data is acquired in full-scan mode to detect all ions within a specified mass range. Product ion scans (tandem MS) are triggered for abundant ions to obtain fragmentation data for structural elucidation.

-

Mass Accuracy: High mass accuracy (typically < 5 ppm) is essential for the confident identification of elemental compositions of metabolites.

Visualizations

Caption: Primary metabolic pathways of AB-CHMINACA.

Caption: General experimental workflow for AB-CHMINACA metabolite analysis.

References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Metabolism of AB-CHMINACA in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of significant interest in the fields of toxicology and drug metabolism. Understanding its metabolic fate is crucial for identifying biomarkers of consumption, predicting potential drug-drug interactions, and assessing its toxicological profile. This technical guide provides an in-depth overview of the in vitro metabolism of AB-CHMINACA in human liver microsomes (HLMs), summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Data Presentation: Metabolites of AB-CHMINACA

The in vitro metabolism of AB-CHMINACA in human liver microsomes predominantly yields a variety of hydroxylated and carboxylated metabolites.[1] Cytochrome P450 (CYP) enzymes are the primary drivers of the oxidative metabolism of AB-CHMINACA, with CYP3A4 being the most active isoform.[1] Studies have identified numerous metabolites, with the major biotransformations being mono- and di-hydroxylation on the cyclohexylmethyl moiety and N-dealkylation.[1] Additionally, carboxylation, likely mediated by amidase enzymes, and subsequent glucuronidation have been observed.[1]

While precise kinetic parameters (K_m and V_max) for the formation of each metabolite are not extensively reported in the literature, the relative abundance of metabolites provides valuable insight into the major metabolic pathways. The following table summarizes the key metabolites of AB-CHMINACA identified in in vitro HLM studies.

| Metabolite ID (Abbreviation) | Biotransformation | Major/Minor | Notes |

| M1 | Mono-hydroxylation (cyclohexyl) | Major | A primary metabolite formed through oxidation of the cyclohexyl ring. |

| M2 | Di-hydroxylation (cyclohexyl) | Major | Further oxidation of the mono-hydroxylated metabolite. |

| M3 | Carboxylation | Major | Likely formed via amidase-mediated hydrolysis. |

| M4 | N-dealkylation | Minor | Cleavage of the N-cyclohexylmethyl group. |

| M5 | Glucuronidation | Phase II | Conjugation of hydroxylated metabolites. |

Experimental Protocols

The following sections detail the typical experimental protocols for studying the in vitro metabolism of AB-CHMINACA in human liver microsomes.

Human Liver Microsome (HLM) Incubation

This protocol outlines the general procedure for incubating AB-CHMINACA with HLMs to generate metabolites.

Materials:

-

AB-CHMINACA

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add the AB-CHMINACA stock solution to the incubation mixture to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.

-

Initiate the metabolic reaction by adding a pre-determined amount of HLM suspension.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for subsequent analysis by LC-MS/MS.

Cytochrome P450 (CYP) Reaction Phenotyping

This protocol is used to identify the specific CYP isoforms responsible for the metabolism of AB-CHMINACA.

Materials:

-

Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Selective chemical inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4).

-

All materials listed in the HLM incubation protocol.

Procedure:

-

Recombinant CYP Isoform Incubation:

-

Follow the HLM incubation protocol, but replace the pooled HLMs with individual recombinant CYP isoforms.

-

Compare the metabolite formation across the different CYP isoforms to identify which ones are capable of metabolizing AB-CHMINACA.

-

-

Chemical Inhibition Assay:

-

Follow the HLM incubation protocol.

-

In separate incubation mixtures, add a selective chemical inhibitor for each of the major CYP isoforms at a concentration known to cause significant inhibition.

-

A control incubation without any inhibitor should be run in parallel.

-

Compare the rate of metabolite formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

LC-QTOF-MS Analysis for Metabolite Identification

This protocol describes the use of liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for the separation and identification of AB-CHMINACA and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Quadrupole time-of-flight mass spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds based on their polarity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Gas Temperature: 300 - 350°C.

-

Nebulizer Gas Flow: As per instrument recommendation.

-

Collision Energy: Ramped to obtain informative fragment ions.

Data Analysis:

-

Metabolites are identified by comparing their retention times and mass spectra (including accurate mass measurements of the parent ion and fragment ions) with those of the parent drug and predicted metabolic transformations.

Mandatory Visualizations

Metabolic Pathways of AB-CHMINACA

Caption: Proposed in vitro metabolic pathways of AB-CHMINACA in human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

Caption: General experimental workflow for the in vitro metabolism study of AB-CHMINACA.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Synthetic Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of synthetic cannabinoids presents a formidable challenge to analytical scientists. The constant emergence of new analogs with diverse chemical structures necessitates robust and reliable methods for their detection and quantification. In this in-depth technical guide, we explore the indispensable role of deuterated internal standards in achieving the highest degree of accuracy and precision in synthetic cannabinoid research. This guide will delve into the core principles of their application, provide detailed experimental protocols, and present quantitative data to underscore their importance in generating defensible and reproducible results.

Core Principles: The Advantage of Isotopic Labeling

In quantitative mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the deuterated standard to mimic the behavior of the target analyte throughout the entire analytical workflow, from sample extraction to instrumental analysis.[1]

The fundamental principle is that the deuterated internal standard will experience the same analytical variations as the native analyte.[1] By introducing a known concentration of the deuterated standard at the beginning of the sample preparation process, it effectively compensates for:

-

Analyte loss during sample preparation: Any loss of the target analyte during extraction, evaporation, or transfer steps will be mirrored by a proportional loss of the deuterated standard.

-

Matrix effects: Complex biological matrices such as blood, urine, and oral fluid can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[2] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the signal.[2][3]

-

Instrumental variability: Fluctuations in injection volume and instrument response are corrected for by calculating the ratio of the analyte signal to the internal standard signal.[3]

Experimental Protocols: A Practical Approach

The accurate quantification of synthetic cannabinoids in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed methodologies for sample preparation and analysis.

Sample Preparation Protocols

1. Liquid-Liquid Extraction (LLE) of Whole Blood [4]

-

Transfer 1 mL of the whole blood sample into a clean glass test tube.

-

Spike the sample with the deuterated internal standard mixture.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex the tube for 30 seconds, then centrifuge at 3,000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).[4]

-

Vortex for 1 minute to ensure thorough mixing, followed by centrifugation at 3,000 rpm for 5 minutes to separate the layers.[4]

-

Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) of Urine [4]

-

To 1 mL of urine, add the deuterated internal standard mixture.

-

If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates of cannabinoid metabolites.[5]

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water.[4]

-

Load the prepared urine sample onto the conditioned SPE cartridge.[4]

-

Wash the cartridge with deionized water, followed by a low-concentration organic solvent (e.g., 5% methanol in water) to remove interferences.[4]

-

Elute the target analytes using an appropriate elution solvent (e.g., a mixture of dichloromethane and isopropanol containing ammonium hydroxide).[4]

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of synthetic cannabinoids and their deuterated internal standards are typically performed using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4]

Typical LC-MS/MS Parameters:

-

Column: C18 reversed-phase column[4]

-

Mobile Phase A: 0.1% formic acid in deionized water[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol[4][5]

-

Gradient Program: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to elute the analytes.[4]

-

Injection Volume: 5 µL[4]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[4]

Data Presentation: Quantitative Parameters

The use of deuterated standards allows for the development of highly sensitive and specific quantitative methods. The following tables summarize key parameters for the LC-MS/MS analysis of selected synthetic cannabinoids.

Table 1: Illustrative LC-MS/MS Parameters for Selected Synthetic Cannabinoids and Their Deuterated Standards [4]

| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| JWH-018 | JWH-018-d9 | 342.2 | 155.1 | 127.1 |

| AM-2201 | AM-2201-d5 | 360.2 | 155.1 | 127.1 |

| UR-144 | UR-144-d5 | 300.3 | 125.1 | 81.1 |

| XLR-11 | XLR-11-d5 | 322.2 | 81.1 | 55.1 |

| AB-CHMINACA | AB-CHMINACA-d4 | 357.3 | 193.1 | 145.1 |

Table 2: Summary of Method Validation Parameters for Synthetic Cannabinoid Analysis in Biological Matrices [6][7]

| Parameter | Typical Range |

| Limit of Detection (LOD) | 0.025 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 2.5 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Extraction Recovery | 65 - 106% |

| Relative Matrix Effects | 3% - 20% |

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General analytical workflow for synthetic cannabinoid quantification.

Caption: Simplified signaling pathway of synthetic cannabinoids.

Caption: General metabolic pathways of synthetic cannabinoids.

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative analysis of synthetic cannabinoids.[1] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality, reliable, and defensible data in clinical and forensic toxicology, as well as in drug development research.[1][3] While challenges such as potential isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and meticulous method development can lead to robust and accurate bioanalytical assays.[1] The adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data in the dynamic field of synthetic cannabinoid research.

References

AB-CHMINACA M4-d4: A Technical Guide for Analytical Reference Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical reference material AB-CHMINACA M4-d4, a deuterated internal standard crucial for the accurate quantification of the AB-CHMINACA metabolite M4. Its application is primarily in forensic toxicology, clinical chemistry, and drug metabolism studies, where reliable identification and quantification of synthetic cannabinoids and their metabolites are essential.

Core Specifications

The following tables summarize the key technical specifications for AB-CHMINACA M4-d4 analytical reference material, compiled from various suppliers. This allows for a clear comparison of its properties.

Table 1: General and Chemical Properties

| Specification | Value | Source |

| Formal Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [1] |

| CAS Number | 2703812-37-5 | [1] |

| Molecular Formula | C₁₅H₁₄D₄N₂O₂ | [1][2] |

| Formula Weight | 262.3 g/mol | [1] |

| Purity | ≥98% | [1][3] |

| Formulation | A neat solid or a 100 µg/mL solution in acetonitrile | [1][4] |

Table 2: Storage and Stability

| Specification | Value | Source |

| Storage Temperature | -20°C | [1][2][4] |

| Shipping Temperature | Room temperature in continental US; may vary elsewhere | [1][2] |

| Stability | ≥ 2 years | [1] |

Application and Methodology

AB-CHMINACA M4-d4 is intended for use as an internal standard in analytical methods for the quantification of its non-deuterated counterpart, AB-CHMINACA metabolite M4, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][5] The presence of four deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the endogenous metabolite in biological samples.

Experimental Workflow: A Generalized Approach

A typical analytical workflow for the quantification of AB-CHMINACA metabolite M4 using AB-CHMINACA M4-d4 as an internal standard involves several key steps. The following diagram illustrates this general procedure.

Caption: Generalized workflow for quantifying AB-CHMINACA metabolite M4.

Detailed Methodological Considerations

While specific instrument parameters will vary, a general approach for LC-MS/MS analysis would include:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques to isolate the analyte and internal standard from the biological matrix.

-

Chromatography: Reversed-phase chromatography is typically employed using a C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and selective detection. Specific precursor-to-product ion transitions for both AB-CHMINACA M4 and AB-CHMINACA M4-d4 would be monitored.

Metabolic Pathway

AB-CHMINACA undergoes extensive metabolism in the body. The M4 metabolite is a significant product of this biotransformation, formed through the hydrolysis of the terminal amide of the L-valinamide moiety to a carboxylic acid. The deuterated standard, AB-CHMINACA M4-d4, is structurally identical to the M4 metabolite, with the exception of the deuterium labels on the indazole ring.

Caption: Simplified metabolic conversion of AB-CHMINACA to its M4 metabolite.

Quality and Certification

Reputable suppliers of AB-CHMINACA M4-d4 offer this product as a Certified Reference Material (CRM).[6] This ensures that it has been manufactured and tested under internationally recognized standards, such as ISO/IEC 17025 and ISO 17034, providing confidence in its identity, purity, and concentration.[1][6] A Certificate of Analysis is typically available, providing lot-specific data and traceability.

References

- 1. caymanchem.com [caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. caymanchem.com [caymanchem.com]

- 4. AB-CHMINACA metabolite M4-D4 solution 100 μg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Forensic Significance of AB-CHMINACA and its Metabolites: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that emerged in the illicit drug market around 2013.[1][2] Like other SCRAs, it was designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 and CB2.[2][3] However, its high affinity and efficacy at these receptors have been linked to numerous cases of acute intoxication, severe adverse health effects, and fatalities worldwide.[1][4][5]

From a forensic perspective, the detection and interpretation of AB-CHMINACA use are complicated by its rapid and extensive metabolism. The parent compound is often found at very low or undetectable concentrations in biological samples, particularly in urine and blood.[6][7] Consequently, the identification and quantification of its metabolites are crucial for reliably confirming exposure and for the medico-legal assessment of intoxication or cause of death. This guide provides an in-depth overview of the metabolism of AB-CHMINACA, the forensic significance of its primary metabolites, and the analytical methodologies required for their detection.

Pharmacology and Toxicology

AB-CHMINACA is a potent agonist of both the CB1 receptor (Kᵢ = 0.78 nM) and the CB2 receptor (Kᵢ = 0.45 nM).[3] It acts as a full agonist at the CB1 receptor, exhibiting higher efficacy than THC, which is a partial agonist.[8] This high efficacy is believed to contribute to the severe toxicity associated with its use, which can include seizures, psychosis, cardiorespiratory distress, and sudden death.[1][2][3] Fatalities have been reported where AB-CHMINACA was a primary toxicological finding, sometimes in combination with other substances like ethanol.[4][5][9] Post-mortem findings in such cases have included severe pulmonary edema.[10]

Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA is extensive and primarily mediated by Cytochrome P450 (CYP) enzymes and amidases.[11] In vitro studies using human liver microsomes (HLMs) have identified numerous metabolites, with the main metabolic pathways being hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[11][12]

Key metabolic transformations include:

-

Mono-hydroxylation: The addition of a hydroxyl group, primarily on the cyclohexyl ring, is a major pathway. CYP3A4 has been identified as the most active enzyme in this process.[11] 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) is a significant metabolite from this pathway.[6][7]

-

Amide Hydrolysis: Hydrolysis of the valine amide group results in a carboxylated metabolite, N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3).[6][7][12] Another major metabolite, often referred to as M2, results from the hydrolysis of the terminal amide.[10][12]

-

Further Oxidation: Dihydroxylated metabolites and metabolites resulting from the oxidation of the isopropyl group have also been identified.[11][12]

-

Glucuronidation: Phase II metabolism involves the formation of glucuronide conjugates of the primary metabolites.[11] However, some studies have found that major metabolites in urine may not be in conjugated forms.[6][7]

dot

Caption: Metabolic pathway of AB-CHMINACA.

Forensic Significance of Metabolites

The analysis of metabolites is paramount in forensic cases involving AB-CHMINACA for several reasons:

-

Biomarkers of Consumption: Due to rapid metabolism, metabolites are often present at significantly higher concentrations than the parent drug in blood and urine, making them more reliable markers of consumption.[10][12] In some fatal cases, unchanged AB-CHMINACA was undetectable in blood and urine, but was identified in solid tissues, while its metabolites were quantifiable in urine.[6][7]

-

Longer Detection Window: Metabolites typically have a longer detection window in biological fluids compared to the parent compound.

-

Pharmacological Activity: Some metabolites may retain significant activity at cannabinoid receptors, potentially contributing to the overall toxicological effect.[13]

Studies have consistently shown that targeting metabolites like 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and the carboxylated metabolites (M2, M3) is essential to avoid false-negative results.[6][10][12] The high blood ratio of the M2 metabolite to the parent AB-CHMINACA demonstrates its rapid metabolism and highlights the utility of quantifying M2 in diagnosing intoxication.[10]

Quantitative Data in Forensic Cases

The concentrations of AB-CHMINACA and its metabolites vary widely depending on the dosage, time of consumption, individual metabolism, and the biological matrix analyzed. The following tables summarize quantitative findings from published forensic cases.

Table 1: Concentrations in Blood/Serum/Plasma

| Compound | Concentration Range | Matrix | Context | Reference(s) |

|---|---|---|---|---|

| AB-CHMINACA | 0.5 ng/mL - 7.61 ng/mL | Blood/Femoral Blood | Fatalities, DUID | [4][9][10][14][15] |

| AB-CHMINACA M2 | 56.73 ng/mL | Blood | Fatality | [10] |

| AB-CHMINACA M4 | 2.29 ng/mL | Blood | Fatality | [10] |

| AB-CHMINACA Metabolites | 1.5 - 13.6 ng/mL | Blood | Clinical Sample |[16] |

Table 2: Concentrations in Urine

| Compound | Concentration | Matrix | Context | Reference(s) |

|---|---|---|---|---|

| 4-OH-cyclohexylmethyl (M1) | 52.8 ng/mL | Urine | Fatality | [6][7] |

| Carboxylated metabolite (M3) | 41.3 ng/mL | Urine | Fatality | [6][7] |

| AB-CHMINACA Metabolites | ~40 ng/mL | Urine | Clinical Sample |[16] |

Table 3: Concentrations in Hair

| Compound | Concentration Range | Matrix | Context | Reference(s) |

|---|---|---|---|---|

| AB-CHMINACA | 2.2 - 15,300 pg/mg | Hair | SC Abuse Suspects | [13][15] |

| AB-CHMINACA M2 | 0.5 - 35.1 pg/mg | Hair | SC Abuse Suspects |[13][15] |

Analytical Methodologies

The standard for detecting and quantifying AB-CHMINACA and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][17] High-resolution mass spectrometry (HRMS) techniques like LC-QTOF-MS are also employed for non-targeted screening and metabolite identification.[11][13]

dot

Caption: General workflow for AB-CHMINACA analysis.

Experimental Protocol: LC-MS/MS Analysis in Whole Blood

The following is a representative protocol synthesized from common methodologies described in the literature.[4][17][18]

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

Pipette 250 µL of whole blood into a tube.

-

Add an appropriate internal standard solution (e.g., deuterated AB-CHMINACA).

-

Add 250 µL of a buffer solution (e.g., 1M sodium acetate, pH 5).[19]

-

Vortex mix the sample.

-

Load the entire sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.

-

Elute the analytes from the cartridge using an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).[19]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of a suitable mobile phase composition (e.g., 50:50 methanol:water) for injection.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification. For AB-CHMINACA, a common transition is m/z 357.4 → 312.2.[17]

3. Validation

-

The method must be fully validated according to forensic toxicology guidelines, including assessment of selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, matrix effects, and stability.[18]

Cannabinoid Receptor Signaling

AB-CHMINACA exerts its effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the psychoactive and physiological effects of the drug.

dot

Caption: CB1 receptor signaling by AB-CHMINACA.

Conclusion

AB-CHMINACA remains a significant compound of interest in forensic toxicology due to its high potency and association with severe adverse events. The extensive and rapid metabolism of the parent drug makes the detection of its metabolites not just beneficial, but essential for the accurate forensic investigation of AB-CHMINACA consumption. A comprehensive analytical approach that targets both AB-CHMINACA and its key hydroxylated and carboxylated metabolites is required to ensure accurate identification and to aid in the interpretation of its role in intoxication and death cases. Continued research into the metabolic profile and toxicokinetics of emerging synthetic cannabinoids is crucial for the forensic science community to keep pace with the evolving landscape of new psychoactive substances.

References

- 1. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 4. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AB-CHMINACA-induced sudden death from non-cardiogenic pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspects related to analysis and medico-legal assessment in the context of the presence of synthetic cannabinoids in biological material based on the example of AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. liu.diva-portal.org [liu.diva-portal.org]

Methodological & Application

Application Note: High-Throughput Analysis of AB-CHMINACA and its Major Metabolite using AB-CHMINACA M4-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-CHMINACA is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Accurate and reliable quantification of AB-CHMINACA and its metabolites in biological matrices is crucial for toxicological assessment and pharmacokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of AB-CHMINACA and its primary carboxylic acid metabolite, AB-CHMINACA M4. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, AB-CHMINACA M4-d4. The use of a deuterated internal standard is widely recognized as the gold standard for compensating for matrix effects and variability during sample preparation and analysis.[1][2][3]

Principle

The method involves the extraction of the target analytes and the internal standard from a biological matrix, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer.[4] Quantification is achieved by using the ratio of the analyte peak area to the internal standard peak area (isotope dilution). This approach corrects for variations in extraction recovery, matrix effects, and instrument response, leading to highly reliable quantitative results.[2]

Materials and Reagents

-

AB-CHMINACA analytical standard

-

AB-CHMINACA M4 analytical standard

-

AB-CHMINACA M4-d4 internal standard[5]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma/urine (for matrix-matched calibrators and controls)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Blood)

-

To 100 µL of plasma or whole blood in a microcentrifuge tube, add 10 µL of the internal standard working solution (AB-CHMINACA M4-d4 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

-

To 1 mL of urine, add 10 µL of the internal standard working solution.

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

-

Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The following are example MRM transitions and should be optimized for the specific instrument. At least two transitions should be monitored for each analyte for quantification and qualification.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| AB-CHMINACA | 357.3 | 193.1 | 145.1 |

| AB-CHMINACA M4 | 259.1 | 215.1 | 144.1 |

| AB-CHMINACA M4-d4 (IS) | 263.1 | 219.1 | 148.1 |

Data Presentation: Method Validation Summary

The following tables summarize the expected performance of the method based on typical validation parameters for similar assays.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| AB-CHMINACA | 0.1 - 100 | > 0.99 | 0.1 |

| AB-CHMINACA M4 | 0.1 - 100 | > 0.99 | 0.1 |

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| AB-CHMINACA | 1 | 95 - 105 | < 10 |

| 50 | 97 - 103 | < 8 | |

| 90 | 98 - 102 | < 5 | |

| AB-CHMINACA M4 | 1 | 94 - 106 | < 12 |

| 50 | 96 - 104 | < 9 | |

| 90 | 99 - 101 | < 6 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of AB-CHMINACA.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of AB-CHMINACA and its M4 metabolite in biological samples using LC-MS/MS. The incorporation of the deuterated internal standard, AB-CHMINACA M4-d4, is critical for mitigating matrix effects and ensuring high-quality, reproducible data. This method is suitable for use in clinical and forensic toxicology, as well as in research settings for pharmacokinetic and metabolism studies of synthetic cannabinoids.

References

Application Note: Quantitative Analysis of AB-CHMINACA M4 in Whole Blood by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been linked to numerous adverse health events and fatalities. Following consumption, it is rapidly metabolized in the body. One of its major metabolites is (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid, commonly referred to as AB-CHMINACA M4. Due to the short half-life of the parent compound, the detection and quantification of its metabolites in biological fluids are crucial for forensic toxicology investigations and clinical diagnostics. This application note provides a detailed protocol for the robust and sensitive quantification of AB-CHMINACA M4 in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical method involves the extraction of AB-CHMINACA M4 and an internal standard (IS) from a whole blood matrix, followed by instrumental analysis. Protein precipitation is a common, rapid, and effective technique for sample clean-up in this context.[1] The extract is then concentrated and reconstituted in a suitable solvent. Chromatographic separation is achieved using a C18 reverse-phase column, and detection is performed by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity for quantification.[2]

Methodology and Experimental Workflow

The overall workflow for the quantitative analysis of AB-CHMINACA M4 in whole blood consists of sample preparation, instrumental analysis, and data processing.

Caption: Overall experimental workflow for AB-CHMINACA M4 analysis.

Detailed Experimental Protocols

Reagents and Materials

-

AB-CHMINACA M4 analytical standard

-

AB-CHMINACA M4-d4 (or other suitable internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Drug-free whole blood for calibration and quality control (QC) samples

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Standard and QC Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AB-CHMINACA M4 and the internal standard (IS) in methanol or acetonitrile.[2]

-

Working Standard Solutions: Serially dilute the stock solutions with methanol or acetonitrile to prepare working solutions for creating calibration standards and QC samples.

-

Calibration Standards: Spike appropriate volumes of the working standard solutions into blank whole blood to create a calibration curve. A typical range might be 0.05 ng/mL to 10 ng/mL.[2][3]

-

Quality Control (QC) Samples: Prepare QC samples in blank whole blood at a minimum of three concentration levels (low, medium, and high) from a separate stock solution than the one used for calibration.[2]

Sample Preparation Protocol (Protein Precipitation)

This protocol is a common and efficient method for preparing whole blood samples.[1]

Caption: Step-by-step protein precipitation workflow.

Alternative Sample Preparation Techniques

-

Supported Liquid Extraction (SLE): Offers cleaner extracts than protein precipitation. The sample is loaded onto a diatomaceous earth cartridge, and the analytes are eluted with a water-immiscible organic solvent.[4]

-

Solid-Phase Extraction (SPE): Provides the highest level of extract purity by using a sorbent bed to selectively bind the analyte, which is then washed and eluted. This method is more time-consuming and costly but can significantly reduce matrix effects.[4]

LC-MS/MS Instrumental Conditions

The following table outlines typical parameters for the analysis.

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent[2][3] |

| Column | Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.4 - 0.6 mL/min[1][5] |

| Injection Volume | 5 - 10 µL[1][3] |

| Column Temperature | 40 °C |

| MS System | AB SCIEX QTRAP 4000 or equivalent triple quadrupole[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Monitored Transition | AB-CHMINACA M4: m/z 375.2 → 232.1[2] |

| Internal Standard | AB-CHMINACA M4-d4: (Transition to be optimized)[6] |

| Collision Energy | 31 V for m/z 375.2 → 232.1[2] |

Quantitative Data and Method Validation

Method validation is performed to ensure the reliability of the results. The following table summarizes typical performance data for the quantification of synthetic cannabinoid metabolites in whole blood.

| Parameter | Typical Performance Value | Reference |

| Linearity (r²) | ≥ 0.994 | [2] |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | [1][7] |

| Limit of Quantification (LOQ) | 0.03 - 0.5 ng/mL | [2][6] |

| Accuracy (% Bias) | Within ±15% (85-115%) | [2][3] |

| Precision (% RSD) | < 15% | [2][3] |

| Recovery (%) | 71.7 – 104% | [2] |

| Matrix Effect (%) | 81.8 – 117% | [2] |

Note: The values presented are representative for the analysis of synthetic cannabinoid metabolites in whole blood and may vary based on the specific analyte, instrumentation, and laboratory conditions.

Signaling Pathway Context

AB-CHMINACA, the parent compound of M4, exerts its physiological effects by acting as an agonist at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[4]

Caption: Simplified signaling pathway of AB-CHMINACA.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of the AB-CHMINACA metabolite M4 in whole blood. The use of a simple protein precipitation step allows for high-throughput analysis, making it suitable for both clinical and forensic toxicology laboratories. Proper method validation is essential to ensure the accuracy and precision of the reported results.

References

LC-MS/MS method for detection of novel psychoactive substances

An LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of novel psychoactive substances (NPS) in biological matrices. This application note details a comprehensive protocol for the analysis of a wide range of NPS classes, including synthetic cannabinoids, synthetic cathinones, and synthetic opioids, in whole blood and urine. The methodology is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for NPS screening and confirmation.

The continuous emergence of NPS presents a significant challenge for forensic and clinical toxicology laboratories.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for NPS analysis due to its high sensitivity, selectivity, and ability to identify and quantify compounds at low concentrations.[2][3] This document outlines a validated method using protein precipitation for sample preparation, followed by LC-MS/MS analysis, suitable for high-throughput screening.

Experimental Protocols

Sample Preparation (Protein Precipitation for Whole Blood)

Protein precipitation is a rapid and effective method for removing proteins from biological samples, which can interfere with LC-MS/MS analysis.[1][4] This protocol is optimized for whole blood but can be adapted for other matrices like plasma or serum.

Materials:

-

Whole blood samples

-

Internal Standard (IS) working solution (e.g., nordiazepam-D5, ketamine-D4)[1]

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 200 µL of whole blood into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution.

-

Add 600-800 µL of ice-cold acetonitrile to the tube. The ratio of sample to ACN is typically 1:3 or 1:4 (v/v).

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 80:20 Mobile Phase A:B) for analysis.[1][5]

Liquid Chromatography (LC) Parameters

The following parameters are a typical starting point and should be optimized for the specific instrument and target analytes.

| Parameter | Typical Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Gradient Elution | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions.[1] |

| Flow Rate | 0.3 - 0.5 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 5 - 10 µL |

| Total Run Time | 15 - 20 minutes[1] |

Mass Spectrometry (MS) Parameters

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[6]

| Parameter | Typical Condition |